molecular formula C24H16BrN5 B2497406 (E)-6-bromo-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline CAS No. 392247-08-4

(E)-6-bromo-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline

Cat. No. B2497406
CAS RN: 392247-08-4
M. Wt: 454.331
InChI Key: RNMRNCYRNUPCHW-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods. For instance, 2-chloromethyl-4-methyl-quinazoline derivatives can be synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloroacetonitrile .

Scientific Research Applications

Anticancer Activity

Quinazoline and quinoline derivatives have been found to exhibit anticancer activity . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antibacterial Activity

These compounds have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics .

Antifungal Activity

Quinazoline and quinoline derivatives have also been found to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs .

Anti-Inflammatory Activity

These compounds have been found to exhibit anti-inflammatory activity . This suggests their potential use in the treatment of inflammatory diseases .

Analgesic Activity

Quinazoline and quinoline derivatives have shown analgesic (pain-relieving) properties . This suggests their potential use in the development of new analgesics .

Antimalarial Activity

Quinoline is a common motif in many antimalarial drugs . Therefore, derivatives of quinoline, such as the compound , could potentially be used in the development of new antimalarial treatments .

Anticonvulsant Activity

These compounds have been found to exhibit anticonvulsant activity . This suggests their potential use in the treatment of conditions like epilepsy .

Cardiovascular Activity

Quinazoline derived compounds have been used to treat conditions like benign prostatic hyperplasia and post-traumatic stress disorder . This suggests their potential use in the treatment of cardiovascular diseases .

properties

IUPAC Name

6-bromo-4-phenyl-N-[(E)-quinolin-7-ylmethylideneamino]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN5/c25-19-10-11-21-20(14-19)23(18-5-2-1-3-6-18)29-24(28-21)30-27-15-16-8-9-17-7-4-12-26-22(17)13-16/h1-15H,(H,28,29,30)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMRNCYRNUPCHW-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-bromo-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline

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